molecular formula C17H25N3O5S B3577225 ethyl 4-[N-(2-methylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate

ethyl 4-[N-(2-methylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate

Cat. No.: B3577225
M. Wt: 383.5 g/mol
InChI Key: YURVRRDMWYIDLO-UHFFFAOYSA-N
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Description

The compound “ethyl 4-[N-(2-methylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to increase solubility and bioavailability . The molecule also contains a methylsulfonyl group, which is often used in medicinal chemistry for its bioisosteric properties .


Molecular Structure Analysis

The molecular structure of this compound would likely show a piperazine ring attached to a glycyl (amino acid) residue, which is in turn attached to a methylsulfonyl group and a 2-methylphenyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Piperazine derivatives are found in a variety of drugs with different mechanisms of action, including antipsychotics, antidepressants, and antihistamines .

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for this compound would likely depend on its intended use and efficacy. If it shows promise in preclinical or clinical trials, it could be further developed and eventually marketed as a pharmaceutical .

Properties

IUPAC Name

ethyl 4-[2-(2-methyl-N-methylsulfonylanilino)acetyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5S/c1-4-25-17(22)19-11-9-18(10-12-19)16(21)13-20(26(3,23)24)15-8-6-5-7-14(15)2/h5-8H,4,9-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURVRRDMWYIDLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CN(C2=CC=CC=C2C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-[N-(2-methylphenyl)-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate
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